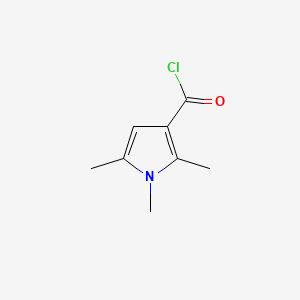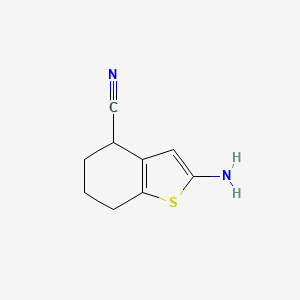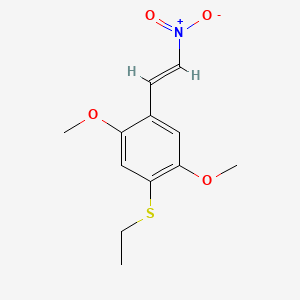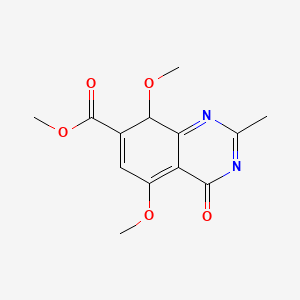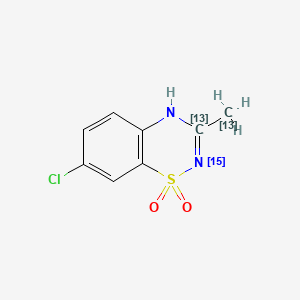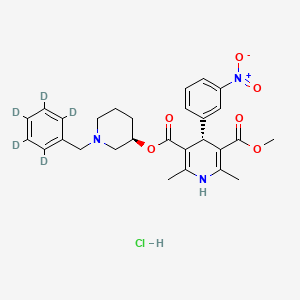
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate is a synthetic organic compound with the molecular formula C16H20N2O3. It is characterized by the presence of a cubane core, which is a highly strained, cubic-shaped hydrocarbon structure. The compound also features a piperazine ring substituted with a methyl group, making it a unique and interesting molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate typically involves multiple steps, starting with the construction of the cubane core. One common method involves the cyclization of suitable precursors under high-pressure conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of strained ring systems and their reactivity.
Biology: The compound is investigated for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cubane core provides a rigid and unique scaffold that can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate can be compared with other similar compounds, such as:
Methyl 4-(4-methylpiperazin-1-yl)benzoate: This compound has a benzoate core instead of a cubane core, leading to different chemical and biological properties.
Methyl 4-(4-methylpiperazin-1-yl)cyclohexanecarboxylate: The cyclohexane core provides a less strained ring system compared to the cubane core, affecting its reactivity and potential applications. The uniqueness of this compound lies in its cubane core, which imparts distinct structural and chemical properties that are not found in more common ring systems.
Propriétés
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)cubane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16-3-5-17(6-4-16)15-10-7-11(15)9-12(15)8(10)14(7,9)13(18)19-2/h7-12H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCONGYLVWBGAOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C23C4C5C2C6C3C4C56C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703399 |
Source


|
| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152191-45-2 |
Source


|
| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

